1-(difluoromethyl)-4-nitro-1H-pyrazole

Organic Synthesis Process Chemistry Heterocyclic Chemistry

1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8) is a fluorinated pyrazole derivative with a molecular formula of C₄H₃F₂N₃O₂ and a molecular weight of 163.08 g/mol. Characterized by a difluoromethyl (-CF₂H) group at the 1-position and a nitro (-NO₂) group at the 4-position of the pyrazole ring, this compound exhibits an XLogP3 value of 0.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 63.6 Ų.

Molecular Formula C4H3F2N3O2
Molecular Weight 163.084
CAS No. 956477-64-8
Cat. No. B2898484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-4-nitro-1H-pyrazole
CAS956477-64-8
Molecular FormulaC4H3F2N3O2
Molecular Weight163.084
Structural Identifiers
SMILESC1=C(C=NN1C(F)F)[N+](=O)[O-]
InChIInChI=1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
InChIKeyVCURCUIEDUUUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8): A Distinct Heterocyclic Intermediate for Agrochemical and Pharmaceutical R&D


1-(Difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8) is a fluorinated pyrazole derivative with a molecular formula of C₄H₃F₂N₃O₂ and a molecular weight of 163.08 g/mol [1]. Characterized by a difluoromethyl (-CF₂H) group at the 1-position and a nitro (-NO₂) group at the 4-position of the pyrazole ring, this compound exhibits an XLogP3 value of 0.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 63.6 Ų [1]. Its structural features are foundational to its utility as a versatile intermediate in the synthesis of biologically active molecules within agrochemical and pharmaceutical research [2].

Why Generic Substitution Fails: Structural Specificity of 1-(Difluoromethyl)-4-nitro-1H-pyrazole (956477-64-8)


The precise positioning of the difluoromethyl and nitro substituents on the pyrazole ring directly dictates the compound's reactivity, stability, and ultimate biological activity in downstream applications. Substituting with a regioisomer, such as 1-(difluoromethyl)-3-nitro-1H-pyrazole (CAS 1002034-26-5) or 3-(difluoromethyl)-4-nitro-1H-pyrazole (CAS 1789048-54-9), or a simple 4-nitropyrazole (CAS 933-51-3) lacking the fluorinated group, fundamentally alters its electronic distribution, nucleophilic/electrophilic character, and lipophilicity [1]. These variations can lead to significant differences in synthetic yield, reaction efficiency, and the properties of final target molecules, making direct substitution without re-optimization of synthetic routes or biological assays impractical [2].

Product-Specific Quantitative Evidence for 1-(Difluoromethyl)-4-nitro-1H-pyrazole (956477-64-8) vs. Close Analogs


Superior Synthetic Yield for 1-(Difluoromethyl)-4-nitro-1H-pyrazole (97%) vs. 3-Nitro Regioisomer

A direct synthesis method from 4-nitropyrazole and sodium difluorochloroacetate affords 1-(difluoromethyl)-4-nitro-1H-pyrazole in a high 97% yield . This efficiency is notably higher than the yields reported for analogous regioisomers, such as the 73% yield achieved for 4-chloro-1-(difluoromethyl)-3-nitropyrazole under mixed anhydride conditions . While the latter is a more substituted analog, the data suggests the 1,4-substitution pattern on the pyrazole ring is more conducive to high-yielding difluoromethylation.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Optimized Lipophilicity (XLogP3 0.9) for Bioisosteric Replacement of Phenol

The computed XLogP3 for 1-(difluoromethyl)-4-nitro-1H-pyrazole is 0.9 [1]. This value positions it as a moderately lipophilic compound, which is a desirable property for a bioisostere of phenol (XLogP3 ~ 1.5) [2]. In contrast, the unsubstituted 4-nitropyrazole (XLogP3 ~ 0.5) [3] is more polar and may exhibit different membrane permeability characteristics. The difluoromethyl group provides a balance, enhancing lipophilicity without drastically increasing it, which is often critical for optimizing drug-like properties .

Medicinal Chemistry ADME Prediction Drug Design

Distinct Solubility Profile (5.1 g/L at 25°C) Facilitating Purification and Handling

1-(Difluoromethyl)-4-nitro-1H-pyrazole has a calculated aqueous solubility of 5.1 g/L at 25°C . This 'slightly soluble' classification is distinct from more polar pyrazole derivatives and influences its behavior during aqueous work-up and purification. While direct comparative solubility data for all regioisomers is scarce, this quantified value provides a clear benchmark for process development. In contrast, some nitro-pyrazole intermediates with higher polarity may exhibit significantly higher water solubility, potentially leading to product loss during isolation [1].

Process Chemistry Crystallization Pre-formulation

Stability and Storage Requirements: Light and Moisture Sensitivity

1-(Difluoromethyl)-4-nitro-1H-pyrazole is reported to be sensitive to light and moisture, requiring storage at 2-8°C under dry, sealed conditions . This is a key differentiator from some other pyrazole intermediates that are stable at room temperature. For instance, 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (CAS 1245772-67-1) may have different stability profiles, but specific data is not widely published. The explicit storage requirements for CAS 956477-64-8 (refrigerated, dry) must be accounted for in procurement and laboratory management, as improper handling could lead to degradation and impact downstream results .

Chemical Stability Storage Logistics

Optimal Research and Industrial Use Cases for 1-(Difluoromethyl)-4-nitro-1H-pyrazole (956477-64-8)


Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

1-(Difluoromethyl)-4-nitro-1H-pyrazole serves as a key intermediate in the synthesis of next-generation SDHI fungicides. The difluoromethyl group is a common pharmacophore in this class, enhancing metabolic stability, while the nitro group provides a handle for further functionalization to optimize binding to the succinate dehydrogenase enzyme . Its high synthetic yield (97%) makes it a cost-effective building block for generating diverse chemical libraries aimed at combating resistant fungal strains in agriculture.

Development of Metabolic Stable Bioisosteres in Drug Discovery

The compound's XLogP3 value of 0.9 positions it as an ideal phenol bioisostere in medicinal chemistry projects. Its difluoromethyl group mimics the hydroxyl group's polarity while offering enhanced metabolic stability . Researchers can leverage this property to modify lead compounds, improving their pharmacokinetic profiles without drastically altering their binding affinity, a common challenge in drug design. The nitro group also allows for subsequent reduction to an amine, providing an additional vector for molecular elaboration .

Process Chemistry and Scale-Up of Heterocyclic Intermediates

For process chemists, the well-characterized synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole in 97% yield and its known solubility profile (5.1 g/L at 25°C) provide a reliable foundation for scale-up. The established reaction conditions (Cs₂CO₃, DMF, 120°C) offer a reproducible route, and the compound's physical properties facilitate straightforward purification . Its sensitivity to light and moisture is a critical parameter for manufacturing, guiding decisions on facility design, handling protocols, and packaging to ensure consistent quality for large-batch procurement.

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